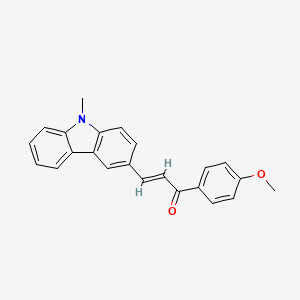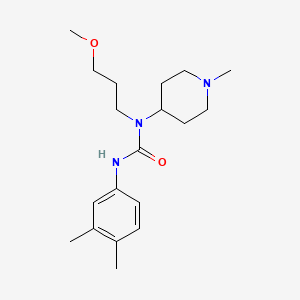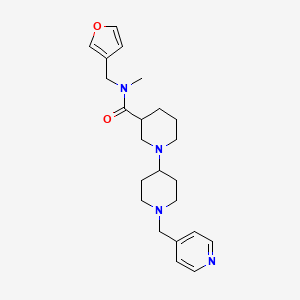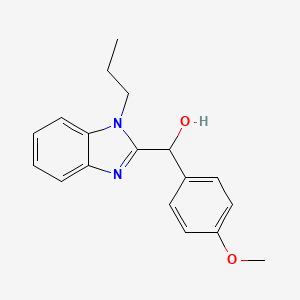![molecular formula C15H23N3O2 B5295221 N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. The discovery of MPEP has opened up new avenues for scientific research and drug development in the field of neuroscience.
Mecanismo De Acción
MPEP binds to the allosteric site of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and prevents its activation by glutamate, a major excitatory neurotransmitter in the brain. By inhibiting N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, MPEP reduces the downstream signaling pathways that lead to the release of intracellular calcium and the activation of protein kinases and phosphatases. This, in turn, affects the synaptic transmission and plasticity that underlie learning and memory, as well as other physiological and pathological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, depending on the brain region and the experimental conditions. In general, MPEP reduces the excitability of neurons and the release of neurotransmitters, such as glutamate, dopamine, and GABA. MPEP also modulates the expression of various genes and proteins that are involved in synaptic plasticity, inflammation, and cell survival. Moreover, MPEP has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Huntington's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages as a research tool, including its high potency and specificity for N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, its well-established synthesis method, and its wide availability from commercial sources. However, MPEP also has some limitations, such as its poor solubility in water and its potential off-target effects on other glutamate receptors or ion channels. Therefore, researchers need to use appropriate controls and validation methods to ensure the specificity and reproducibility of their findings.
Direcciones Futuras
There are several future directions for the research and development of MPEP and other N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea antagonists. One direction is to investigate the role of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea in other brain regions and circuits, and to explore the potential therapeutic applications of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea antagonists in other neurological and psychiatric disorders. Another direction is to develop more potent and selective N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea antagonists that can overcome the limitations of MPEP and other existing compounds. Moreover, the combination of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea antagonists with other drugs or therapies, such as cognitive training or deep brain stimulation, may enhance their efficacy and reduce their side effects. Overall, the study of MPEP and N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea signaling represents a promising area of research with significant implications for the understanding and treatment of brain disorders.
Métodos De Síntesis
The synthesis of MPEP involves several steps, including the preparation of 4-methoxyphenylacetic acid, the conversion of 4-methoxyphenylacetic acid to 4-methoxyphenylisocyanate, and the reaction of 4-methoxyphenylisocyanate with 2-(1-piperidinyl)ethylamine. The final product is obtained by recrystallization and purification. The synthesis of MPEP has been reported in several scientific publications, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
MPEP has been widely used in scientific research to investigate the role of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, neuronal excitability, and neurotransmitter release in different brain regions. MPEP has also been used to study the involvement of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea in drug addiction, anxiety, depression, and neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, MPEP has been used as a tool to validate the therapeutic potential of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea antagonists in preclinical models of these disorders.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-5-13(6-8-14)17-15(19)16-9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMMWRKHNSPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)


![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)


![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)


![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)